N-(4-Hydroxy-3-isopropylphenyl)methanesulfonamide
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Overview
Description
N-(4-Hydroxy-3-isopropylphenyl)methanesulfonamide is an organic compound with the molecular formula C10H15NO3S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a phenyl ring substituted with a hydroxy group and an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Hydroxy-3-isopropylphenyl)methanesulfonamide can be synthesized through the reaction of 4-hydroxy-3-isopropylaniline with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid generated during the reaction .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction can be scaled up by optimizing the concentration of reactants and the flow rates to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxy-3-isopropylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of N-(4-amino-3-isopropylphenyl)methanesulfonamide.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-Hydroxy-3-isopropylphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Industry: Utilized in the synthesis of dyes and pigments, as well as in the production of certain polymers.
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-3-isopropylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of p-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making it a potential antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with the formula CH3SO2NH2.
N-Phenylmethanesulfonamide: A related compound with a phenyl group instead of the substituted phenyl ring.
Uniqueness
N-(4-Hydroxy-3-isopropylphenyl)methanesulfonamide is unique due to the presence of both a hydroxy group and an isopropyl group on the phenyl ring. This structural feature can influence its reactivity and biological activity, making it distinct from other sulfonamides .
Properties
Molecular Formula |
C10H15NO3S |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
N-(4-hydroxy-3-propan-2-ylphenyl)methanesulfonamide |
InChI |
InChI=1S/C10H15NO3S/c1-7(2)9-6-8(4-5-10(9)12)11-15(3,13)14/h4-7,11-12H,1-3H3 |
InChI Key |
AQKBCFIXQLKNTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)NS(=O)(=O)C)O |
Origin of Product |
United States |
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